Cas no 1261830-97-0 (5-Chloro-3'-(trifluoromethoxy)biphenyl-3-carboxaldehyde)

5-Chloro-3'-(trifluoromethoxy)biphenyl-3-carboxaldehyde is a biphenyl-based aldehyde compound featuring chloro and trifluoromethoxy substituents, which enhance its reactivity and utility in organic synthesis. The trifluoromethoxy group contributes to increased lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical applications. The aldehyde functionality allows for further derivatization, serving as a versatile intermediate in cross-coupling reactions, condensation processes, or as a precursor for heterocyclic synthesis. Its well-defined structure and high purity ensure consistent performance in research and industrial settings. This compound is particularly useful in the development of bioactive molecules, where its unique electronic and steric properties can influence binding affinity and selectivity.
5-Chloro-3'-(trifluoromethoxy)biphenyl-3-carboxaldehyde structure
1261830-97-0 structure
Product Name:5-Chloro-3'-(trifluoromethoxy)biphenyl-3-carboxaldehyde
CAS No:1261830-97-0
MF:C14H8ClF3O2
MW:300.660333633423
CID:4994056
Update Time:2025-06-07

5-Chloro-3'-(trifluoromethoxy)biphenyl-3-carboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-Chloro-3'-(trifluoromethoxy)biphenyl-3-carboxaldehyde
    • Inchi: 1S/C14H8ClF3O2/c15-12-5-9(8-19)4-11(6-12)10-2-1-3-13(7-10)20-14(16,17)18/h1-8H
    • InChI Key: AMPFFQRGVWOQJU-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=O)C=C(C=1)C1C=CC=C(C=1)OC(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 335
  • XLogP3: 4.8
  • Topological Polar Surface Area: 26.3

5-Chloro-3'-(trifluoromethoxy)biphenyl-3-carboxaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A011007500-1g
5-Chloro-3'-(trifluoromethoxy)biphenyl-3-carboxaldehyde
1261830-97-0 97%
1g
1,504.90 USD 2021-07-05

Additional information on 5-Chloro-3'-(trifluoromethoxy)biphenyl-3-carboxaldehyde

5-Chloro-3'-(trifluoromethoxy)biphenyl-3-carboxaldehyde (CAS No. 1261830-97-0): An Overview of Its Synthesis, Properties, and Applications in Medicinal Chemistry

5-Chloro-3'-(trifluoromethoxy)biphenyl-3-carboxaldehyde (CAS No. 1261830-97-0) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of biphenyl carboxaldehydes, which are known for their diverse applications in the synthesis of pharmaceuticals and other bioactive molecules.

The chemical structure of 5-Chloro-3'-(trifluoromethoxy)biphenyl-3-carboxaldehyde is characterized by a biphenyl core with a chloro substituent at the 5-position and a trifluoromethoxy group at the 3'-position. The presence of these functional groups imparts specific chemical and physical properties to the molecule, making it an attractive starting material for various synthetic transformations.

Recent research has highlighted the importance of 5-Chloro-3'-(trifluoromethoxy)biphenyl-3-carboxaldehyde in the development of novel therapeutic agents. For instance, studies have shown that compounds derived from this scaffold exhibit potent anti-inflammatory and anticancer activities. The chloro and trifluoromethoxy substituents are known to enhance the lipophilicity and metabolic stability of the molecule, which are crucial factors in drug design.

The synthesis of 5-Chloro-3'-(trifluoromethoxy)biphenyl-3-carboxaldehyde typically involves several steps, including the formation of the biphenyl core, introduction of the chloro and trifluoromethoxy groups, and final oxidation to the aldehyde. One common approach is to start with a suitable biphenyl derivative and functionalize it through electrophilic aromatic substitution reactions followed by selective oxidation. Advanced synthetic methods, such as transition-metal-catalyzed cross-coupling reactions, have also been employed to improve yield and selectivity.

In terms of physical properties, 5-Chloro-3'-(trifluoromethoxy)biphenyl-3-carboxaldehyde is a solid at room temperature with a melting point ranging from 80 to 85°C. It is moderately soluble in organic solvents such as dichloromethane, ethyl acetate, and dimethyl sulfoxide (DMSO), but has limited solubility in water. These properties make it suitable for use in various chemical reactions and analytical techniques.

The biological activity of 5-Chloro-3'-(trifluoromethoxy)biphenyl-3-carboxaldehyde has been extensively studied in recent years. In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, preliminary studies have shown that derivatives of this compound can induce apoptosis in cancer cells, suggesting its potential as a lead compound for anticancer drug development.

Beyond its direct biological activity, 5-Chloro-3'-(trifluoromethoxy)biphenyl-3-carboxaldehyde serves as an important intermediate in the synthesis of more complex molecules. For example, it can be used as a building block for constructing macrocyclic structures with potential therapeutic applications. The aldehyde functionality can be readily converted into other functional groups through various chemical transformations, such as reductive amination or Wittig reactions.

In conclusion, 5-Chloro-3'-(trifluoromethoxy)biphenyl-3-carboxaldehyde (CAS No. 1261830-97-0) is a valuable compound with a wide range of applications in medicinal chemistry. Its unique structural features and favorable physicochemical properties make it an attractive candidate for further research and development. As new synthetic methods and biological assays continue to emerge, the potential of this compound in drug discovery is likely to expand even further.

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